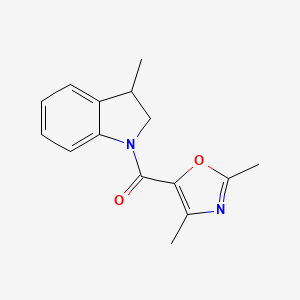![molecular formula C13H21N3O B7585812 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is structurally similar to clozapine, a drug used to treat schizophrenia. However, CNO has been found to have distinct advantages over clozapine in terms of its pharmacological properties.
Wirkmechanismus
5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole acts as an agonist for DREADDs, which are modified G protein-coupled receptors that are not activated by endogenous ligands. When this compound binds to DREADDs, it causes a conformational change that activates downstream signaling pathways, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on brain function and behavior. Studies have demonstrated that activation of DREADDs with this compound can modulate neuronal activity in specific brain regions, leading to changes in behavior such as altered locomotion, anxiety, and social interaction. This compound has also been used to study the role of specific neural circuits in disease models, such as addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole in scientific research is its specificity for DREADDs, which allows for precise manipulation of specific neural circuits. Additionally, this compound has a long half-life in vivo, which allows for sustained activation of DREADDs. However, one limitation of using this compound is that it can have off-target effects on other receptors, which can complicate interpretation of results. Additionally, the use of genetic techniques to express DREADDs in specific neurons can be technically challenging and time-consuming.
Zukünftige Richtungen
There are several potential future directions for research involving 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole. One area of interest is the development of improved DREADDs that have higher affinity and specificity for this compound. Additionally, there is potential for the use of this compound in the development of novel therapies for neurological and psychiatric diseases. Finally, further research is needed to fully understand the potential off-target effects of this compound and how they may impact interpretation of results.
Synthesemethoden
The synthesis of 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole involves several steps, including the reaction of 2-chloro-5-methyl-3-nitropyridine with 3-azabicyclo[3.3.1]nonane to form 5-methyl-3-nitro-2-(3-azabicyclo[3.3.1]nonan-3-yl)pyridine. This compound is then reduced to 5-methyl-3-(3-azabicyclo[3.3.1]nonan-3-yl)pyridine, which is then reacted with ethyl chloroformate to form 5-methyl-3-(3-azabicyclo[3.3.1]nonan-3-yl)pyridin-2-yl ethyl carbonate. Finally, this compound is reacted with 2-bromo-1-(methylthio)-1H-benzimidazole to form this compound.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has been widely used in scientific research as a tool to study the function of specific brain circuits. This compound is a selective agonist for the designer G protein-coupled receptor DREADD (Designer Receptors Exclusively Activated by Designer Drugs), which can be expressed in specific neurons using genetic techniques. By activating DREADD-expressing neurons with this compound, researchers can selectively manipulate the activity of specific neural circuits and study their function in behavior and disease.
Eigenschaften
IUPAC Name |
5-methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-7-11(14-17-10)8-16-6-5-12-3-4-13(9-16)15(12)2/h7,12-13H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPPUVIAYSPDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC3CCC(C2)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)




![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)
